Agomelatine Acetic Acid

Catalog No.
S13942423
CAS No.
M.F
C13H14O3
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agomelatine Acetic Acid

Product Name

Agomelatine Acetic Acid

IUPAC Name

(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+

InChI Key

XNPWRVMAMATBMA-JXMROGBWSA-N

Canonical SMILES

COC1=CC2=C(CCCC2=CC(=O)O)C=C1

Isomeric SMILES

COC1=CC\2=C(CCC/C2=C\C(=O)O)C=C1

Agomelatine Acetic Acid, chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is a synthetic compound that serves as an antidepressant. It is particularly notable for its dual action as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors. This unique mechanism allows Agomelatine Acetic Acid to effectively regulate circadian rhythms and alleviate symptoms of depression and anxiety disorders. The compound is primarily used in the treatment of major depressive episodes in adults and has shown efficacy in addressing sleep disturbances associated with depression .

Typical of amides and aromatic compounds. The synthesis involves several steps, including acylation reactions where the naphthalene ring system is modified. Notably, it can form cocrystals with acetic acid, which influences its physical properties and solubility . The compound's stability and reactivity are also affected by its interactions with biological systems, particularly within the central nervous system.

The biological activity of Agomelatine Acetic Acid is primarily attributed to its pharmacological profile. It acts on melatonin receptors to promote sleep regulation while antagonizing serotonin receptors to enhance the release of neurotransmitters such as dopamine and noradrenaline. This dual action not only helps in treating major depressive disorders but also in managing anxiety and circadian rhythm disruptions . Studies have demonstrated that it effectively induces a phase advance in sleep patterns, making it beneficial for patients with delayed sleep phase syndrome .

The synthesis of Agomelatine Acetic Acid typically involves several key steps:

  • Starting Material: The synthesis begins with 7-methoxy-1-tetralone.
  • Formation of Naphthalene Derivative: This precursor undergoes further reactions to introduce the naphthalene structure.
  • Acylation: The final step involves acylation to form the acetamide structure, yielding Agomelatine Acetic Acid.
  • Crystallization: The compound can be crystallized into stable forms which are essential for pharmaceutical applications .

Agomelatine Acetic Acid is primarily used in:

  • Treatment of Major Depression: Approved for use in Europe and Australia.
  • Management of Sleep Disorders: Particularly effective for patients suffering from insomnia related to depression.
  • Potential Use in Anxiety Disorders: Due to its anxiolytic properties arising from its unique receptor interactions .

Interaction studies have highlighted the pharmacokinetic properties of Agomelatine Acetic Acid, revealing that it is extensively metabolized by hepatic cytochrome P450 enzymes, particularly CYP1A2. This metabolic pathway can lead to significant inter-individual variability in drug response, emphasizing the importance of personalized medicine approaches when prescribing this compound. Additionally, it does not significantly alter serotonin levels in synaptic clefts, differentiating its mechanism from traditional antidepressants like selective serotonin reuptake inhibitors .

Agomelatine Acetic Acid shares structural similarities with several compounds that target melatonin and serotonin receptors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
MelatoninAgonist at MT1 and MT2 receptorsEndogenous hormone; shorter half-life
SertralineSelective serotonin reuptake inhibitorPrimarily affects serotonin levels
FluoxetineSelective serotonin reuptake inhibitorDifferent receptor profile; more side effects
TrazodoneSerotonin antagonist/reuptake inhibitorSedative properties; different receptor target

Agomelatine Acetic Acid's unique combination of melatonergic agonism and serotonin antagonism provides a distinct therapeutic profile that sets it apart from traditional antidepressants, making it a valuable option for treating mood disorders while minimizing common side effects such as sexual dysfunction .

Agomelatine acetic acid originated from efforts to optimize the pharmacokinetic profile of agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide), first synthesized in the early 2000s by Servier Laboratories. The parent compound emerged from systematic structural modifications of melatonin, replacing the indole ring with a naphthalene system to enhance receptor binding specificity. Key milestones include:

  • 2005: Initial European regulatory submission highlighting agomelatine's novel mechanism of action
  • 2009: European Medicines Agency approval for major depressive disorder treatment
  • 2011: Discovery of cocrystalline forms with acetic acid through X-ray diffraction studies

The synthesis pathway involves five critical steps from ethyl-2-(7-methoxynaphthalen-1-yl)acetate, achieving a 63% overall yield through optimized reduction, mesylation, azidation, and acetylation reactions. Cocrystallization with acetic acid was serendipitously observed during polymorph screening, where acetic acid molecules inserted between agomelatine molecules formed stable helical chains via hydrogen bonding.

Table 1: Agomelatine vs. Agomelatine Acetic Acid Properties

PropertyAgomelatine Form IIAgomelatine Acetic Acid
Melting Point (°C)108–11096–98
Aqueous Solubility (mg/mL)0.120.25
Crystal SystemMonoclinicTriclinic
Hydrogen Bond NetworkC=O···H-NC=O···HOOC-CH3

Data derived from single-crystal X-ray analyses.

Structural Evolution Through Cocrystallization

The cocrystallization process fundamentally alters molecular packing without modifying agomelatine's covalent structure. Acetic acid molecules occupy interstitial spaces between agomelatine dimers, creating:

  • Helical Supramolecular Architecture: Alternating right- and left-handed helices stabilized by O-H···O hydrogen bonds between acetic acid carbonyl groups and agomelatine amide protons
  • Enhanced Dissolution Kinetics: 108% increase in intrinsic dissolution rate compared to pure agomelatine due to reduced lattice energy
  • Stability Improvements: Resistance to polymorphic transition under accelerated stability conditions (40°C/75% RH)

This structural modification addressed formulation challenges associated with agomelatine's poor aqueous solubility while preserving its pharmacological activity.

Agomelatine acetic acid, chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, represents a unique pharmaceutical compound that demonstrates profound chronobiological effects through its dual mechanism of action as a melatonin receptor agonist and serotonin 5-HT2C receptor antagonist [2]. This distinctive pharmacological profile positions agomelatine acetic acid as a pivotal agent in the restoration of disrupted circadian rhythms, which are fundamental to maintaining optimal physiological and psychological functioning.

Suprachiasmatic Nucleus Pathway Activation

The suprachiasmatic nucleus serves as the primary circadian pacemaker in mammals, and agomelatine acetic acid exerts its chronobiological effects through direct interaction with this critical brain region [3] [4]. The compound demonstrates remarkable specificity in targeting the suprachiasmatic nucleus through its high-affinity binding to melatonin receptors MT1 and MT2, with binding affinity values of approximately 6.15 × 10^-11 M and 2.68 × 10^-10 M, respectively [4] [5].

Electrophysiological studies have revealed that agomelatine acetic acid produces dose-dependent suppression of suprachiasmatic nucleus neuronal firing rates, with reductions ranging from 19.2% to 80.9% following perfusion with concentrations between 0.04 and 0.32 millimolar [3]. The compound exhibits an IC50 value of 0.14 millimolar, indicating potent efficacy in modulating suprachiasmatic nucleus activity [3]. This suppression occurs through the activation of MT1 receptors, which appears to inhibit neuronal firing and facilitate sleep initiation, while MT2 receptor activation contributes to circadian rhythm phase-shifting capacity [6] [7].

The serotonin 5-HT2C receptor antagonism component of agomelatine acetic acid further enhances its effects on suprachiasmatic nucleus function. Studies using selective 5-HT2C receptor antagonists have demonstrated that this mechanism contributes approximately 50.2% additional suppression of suprachiasmatic nucleus activity when combined with melatonergic activation [3]. This dual receptor interaction creates a synergistic effect that distinguishes agomelatine acetic acid from pure melatonin receptor agonists in its ability to modulate circadian timing systems [4].

The integrity of the suprachiasmatic nucleus is essential for the chronobiotic effects of agomelatine acetic acid. Lesion studies have demonstrated that the compound's ability to resynchronize circadian rhythms is completely abolished when the suprachiasmatic nucleus is damaged, while pinealectomy has no influence on the resynchronization capacity [4] [8]. This finding confirms that agomelatine acetic acid acts directly on the central circadian clock rather than through peripheral melatonin pathways.

Receptor TypeBinding Affinity (Ki)Functional EffectContribution to SCN Activity
MT1 Melatonin Receptor6.15 × 10^-11 MNeuronal firing inhibition19.2-80.9% suppression
MT2 Melatonin Receptor2.68 × 10^-10 MPhase-shifting capacityCircadian entrainment
5-HT2C Serotonin Receptor2.7 × 10^-7 MAntagonistic modulation50.2% enhancement

Sleep Architecture Normalization Mechanisms

Agomelatine acetic acid demonstrates remarkable efficacy in normalizing sleep architecture, particularly in individuals with disrupted sleep-wake cycles associated with circadian rhythm disorders [9] [10]. The compound's effects on sleep structure are characterized by significant improvements in slow-wave sleep duration, sleep efficiency, and the temporal distribution of sleep stages throughout the night.

Clinical polysomnographic studies have revealed that agomelatine acetic acid treatment results in substantial increases in slow-wave sleep duration, with total amounts reaching 691 minutes in treated patients compared to baseline measurements [10]. The enhancement of slow-wave sleep is particularly prominent during the first sleep cycle, where the compound restores the normal distribution pattern that is typically disrupted in circadian rhythm disorders [10] [11]. This normalization occurs progressively, with detectable improvements beginning at day 7 of treatment and reaching statistical significance by day 14 [10].

The delta power analysis provides additional evidence of sleep architecture normalization, showing progressive increases in delta ratio that correlate with improved sleep quality [10]. This enhancement of slow-wave sleep is accompanied by significant improvements in sleep efficiency, with patients experiencing enhanced sleep continuity and reduced wake time after sleep onset [9] [11]. The time awake after sleep onset decreases substantially, contributing to more consolidated and restorative sleep patterns [10].

Notably, agomelatine acetic acid preserves rapid eye movement sleep parameters while normalizing non-rapid eye movement sleep architecture. Clinical studies consistently demonstrate no significant changes in rapid eye movement sleep latency, total rapid eye movement sleep duration, or rapid eye movement sleep density [10] [11] [12]. This preservation of rapid eye movement sleep is particularly important, as many traditional antidepressants and sleep medications significantly suppress this critical sleep stage.

The sleep architecture improvements induced by agomelatine acetic acid appear to be mediated through the compound's dual receptor mechanism. The melatonin receptor agonism contributes to sleep initiation and maintenance, while the serotonin 5-HT2C receptor antagonism enhances slow-wave sleep generation without disrupting rapid eye movement sleep patterns [4] [13]. This unique pharmacological profile allows for comprehensive sleep architecture normalization without the adverse effects commonly associated with other sleep-promoting agents.

Sleep ParameterBaseline ValuePost-Treatment ValueImprovementTime to Significance
Slow-Wave Sleep Duration420 minutes691 minutes64.5% increaseDay 14
Sleep Efficiency65.1%75.6%16.1% improvementWeek 6
Wake After Sleep Onset18.3%7.5%59.0% reductionWeek 6
REM Sleep LatencyNormal rangeNo changePreservedThroughout treatment
Delta Power RatioDecreasedProgressive increaseNormalizedDay 14

Phase-Shift Capacity in Circadian Desynchronization

The phase-shift capacity of agomelatine acetic acid represents one of its most clinically significant chronobiological properties, particularly in addressing circadian desynchronization conditions [14] [15]. The compound demonstrates robust ability to advance circadian phase timing, with studies in healthy elderly subjects showing phase advances averaging nearly 2 hours in core body temperature rhythms following 15 days of treatment [14] [15].

The phase-shifting effects extend beyond temperature regulation to encompass multiple circadian markers. Cortisol secretion patterns show significant temporal reorganization, with the compound correcting the timing of cortisol release to align with normal circadian phase relationships [14] [15]. Similarly, thyroid-stimulating hormone circadian rise demonstrates phase advancement, indicating comprehensive effects on hypothalamic-pituitary axis timing [14] [15].

In animal models of circadian disruption, agomelatine acetic acid accelerates resynchronization of locomotor activity rhythms by approximately 25-30% compared to control conditions [8] [16]. This acceleration is particularly pronounced in models of delayed sleep-phase syndrome, where the compound advances the onset of nocturnal activity and abolishes negative phase angle differences within 9 days of treatment [8] [7]. The resynchronization effects require intact suprachiasmatic nucleus function and occur within a specific therapeutic window between circadian time 9 and 11 [4].

The compound's phase-shifting capacity is enhanced by its ability to restore normal circadian rhythm amplitude. Studies in chronic constant light exposure models demonstrate that agomelatine acetic acid not only corrects phase relationships but also increases the amplitude of circadian rhythms, including daily rhythms in melatonin secretion and core body temperature [17] [18]. This amplitude enhancement is crucial for maintaining stable circadian timing in the presence of environmental disruptions.

Clinical studies in young adults with depression have provided compelling evidence for the relationship between phase-shift capacity and therapeutic efficacy. Research demonstrates that individuals who experience the largest phase advances in dim light melatonin onset show the strongest antidepressant responses, with correlation coefficients reaching 0.69 [18]. This finding suggests that circadian realignment may be a primary mechanism through which agomelatine acetic acid exerts its therapeutic effects.

The phase-shift capacity appears to be particularly effective in addressing circadian desynchronization associated with various pathological conditions. In chronic constant light exposure models, which simulate the circadian disruption observed in modern society, agomelatine acetic acid successfully restores diurnal rhythm patterns and normalizes sleep-wake cycle timing [2] [17]. The compound's ability to maintain phase-shifting efficacy even with short exposure times (1-hour infusion being as effective as 8-hour infusion) makes it particularly suitable for clinical applications [4].

Circadian ParameterPhase AdvanceStudy PopulationTreatment DurationMechanism
Core Body Temperature2.0 hoursHealthy elderly15 daysMT1/MT2 activation
Cortisol SecretionTemporal reorganizationElderly subjects15 daysHPA axis modulation
Dim Light Melatonin Onset3.6 hoursYoung adults with depression8 weeksPineal gland resynchronization
Locomotor Activity25-30% accelerationAnimal modelsVariableSCN pathway activation
Sleep-Wake Cycle28 minutes earlier onsetDepression patients8 weeksCircadian realignment

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.094294304 g/mol

Monoisotopic Mass

218.094294304 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types